[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride
Description
[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride is a pyridine derivative featuring a dimethylamino group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 3-position of the pyridine ring, with a hydrochloride salt.
Structure
3D Structure of Parent
Properties
IUPAC Name |
[2-(dimethylamino)pyridin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.ClH/c1-10(2)8-7(6-11)4-3-5-9-8;/h3-5,11H,6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSSZUDFPLXTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with dimethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can significantly enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinecarboxylic acids, while reduction can produce pyridylmethanols.
Scientific Research Applications
Chemistry
In chemistry, [2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and receptor binding.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may act as a precursor for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable for various manufacturing processes.
Mechanism of Action
The mechanism of action of [2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes, modulating their activity. The pyridine ring can also participate in π-π stacking interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Pyridine-Methanol Derivatives with Varied Substituents
Several pyridine-methanol analogs differ in substituent type and position, influencing their electronic and steric properties:
Key Differences :
- Electron Effects: The dimethylamino group in the target compound is electron-donating, increasing pyridine ring basicity and nucleophilicity, whereas chloro and methoxy substituents in analogs (e.g., ) are electron-withdrawing, reducing reactivity in electrophilic substitutions.
- Solubility : The hydroxymethyl group enhances water solubility in all compounds, but the hydrochloride salt in the target compound further improves ionic solubility compared to neutral analogs .
Dimethylamino-Containing Hydrochlorides
Compounds with dimethylamino groups and hydrochloride salts exhibit distinct reactivities based on core structures:
Key Differences :
- Core Reactivity : The pyridine ring in the target compound enables π-π interactions and metal coordination, unlike aliphatic cores (e.g., ).
- Functional Group Impact : The hydroxymethyl group in the target compound allows for hydrogen bonding, while thiol () or ester groups () prioritize nucleophilic or hydrolytic reactivity.
Comparative Reactivity in Resin Systems
Ethyl 4-(dimethylamino) benzoate and 2-(dimethylamino) ethyl methacrylate were compared in resin cements, revealing:
- Reactivity: Ethyl 4-(dimethylamino) benzoate showed higher conversion efficiency than 2-(dimethylamino) ethyl methacrylate due to better electron donation from the aromatic system .
- Physical Properties: Resins with ethyl 4-(dimethylamino) benzoate exhibited superior mechanical strength, while those with 2-(dimethylamino) ethyl methacrylate benefited from initiators like diphenyliodonium hexafluorophosphate (DPI) .
Implications for Target Compound: The hydroxymethyl group in [2-(Dimethylamino)-3-pyridinyl]methanol HCl may offer intermediate reactivity between aromatic esters (high stability) and aliphatic methacrylates (initiator-dependent reactivity).
Biological Activity
[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound primarily functions as an inhibitor of tyrosine kinases , which are critical enzymes involved in various signaling pathways that regulate cell proliferation, survival, and differentiation. Specifically, it targets the PDGFRα (Platelet-Derived Growth Factor Receptor Alpha) mediated signaling pathways, leading to significant molecular and cellular effects such as the inhibition of cell proliferation in certain cancer cell lines, including those associated with Chronic Eosinophilic Leukemia (CEL) .
Anticancer Properties
Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values indicating its effectiveness in inhibiting cancer cell growth:
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 28.3 |
| MCF-7 | 56.6 |
These values suggest that the compound is significantly more potent than standard chemotherapeutics in certain contexts .
Enzyme Inhibition
The compound has also been identified as a potential enzyme inhibitor, particularly targeting enzymes involved in nucleotide metabolism. This inhibition can disrupt critical biochemical pathways that cancer cells rely on for growth and survival .
Study 1: Cytotoxicity Evaluation
In a detailed study assessing the cytotoxic effects of this compound, researchers employed MTT assays to evaluate its impact on HeLa and MCF-7 cell lines. The results demonstrated that the compound induced apoptosis through mechanisms such as mitochondrial dysfunction and DNA damage, leading to cell cycle arrest at the G1 phase .
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of the compound's action. It was found to induce overproduction of reactive oxygen species (ROS), contributing to its pro-apoptotic effects. The study highlighted that the compound's ability to inhibit specific kinases could be leveraged for developing new cancer therapies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-(Dimethylamino)pyridine | Lacks picolinamide moiety | Moderate enzyme inhibition |
| N,N-Dimethyl-4-aminopyridine | Different substitution patterns | Limited anticancer activity |
| 2,4-Diaminopyrimidine | Contains amino groups instead of dimethylamino | Antiviral properties |
This comparison underscores the unique efficacy of this compound due to its specific structural components that enhance its biological activity .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing [2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves:
- Amination : Introducing the dimethylamino group at the 2-position of the pyridine ring via nucleophilic substitution or reductive amination .
- Hydroxylation : Oxidation or hydroxylation at the 3-position to form the methanol derivative.
- Hydrochloride Formation : Salification with HCl to enhance stability and solubility, requiring pH control (~4–6) to avoid decomposition .
- Optimization : Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., methanol/water mixtures) to improve yield .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH₃)₂) and pyridinyl protons (δ ~7.0–8.5 ppm) .
- HPLC : Assess purity using a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (gradient elution) .
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~183.1) .
Q. What are the recommended storage conditions to ensure compound stability?
- Storage : Store in airtight, light-resistant containers at –20°C under desiccant (e.g., silica gel). Avoid exposure to moisture and strong acids/bases to prevent hydrolysis of the dimethylamino group .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for this compound, such as unexpected NMR splitting patterns?
- Troubleshooting :
- Dynamic Effects : Pyridinyl ring protons may exhibit complex splitting due to restricted rotation of the dimethylamino group. Use variable-temperature NMR to confirm .
- Tautomerism : Check for pH-dependent tautomeric shifts in the pyridine ring by comparing spectra in D₂O vs. DMSO-d₆ .
- Validation : Cross-reference with computational models (e.g., DFT calculations for expected chemical shifts) .
Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets such as nicotinic acetylcholine receptors (nAChRs), leveraging the pyridinyl group’s π-π stacking potential .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with protein targets .
- Experimental Design : Include negative controls (e.g., dimethylamino-free analogs) to isolate the role of the dimethylamino group .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Solutions :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers .
- Pro-drug Approach : Synthesize ester derivatives (e.g., acetylated methanol) that hydrolyze in situ .
Critical Considerations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
